Btk-IN-34

Description

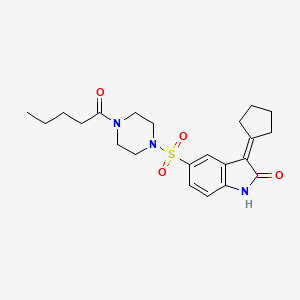

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29N3O4S |

|---|---|

Molecular Weight |

431.6 g/mol |

IUPAC Name |

3-cyclopentylidene-5-(4-pentanoylpiperazin-1-yl)sulfonyl-1H-indol-2-one |

InChI |

InChI=1S/C22H29N3O4S/c1-2-3-8-20(26)24-11-13-25(14-12-24)30(28,29)17-9-10-19-18(15-17)21(22(27)23-19)16-6-4-5-7-16/h9-10,15H,2-8,11-14H2,1H3,(H,23,27) |

InChI Key |

XIKZFUOHECFNKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Btk-IN-34: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Btk-IN-34, a selective inhibitor of Bruton's tyrosine kinase (BTK). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a novel oxindole derivative that functions as a selective inhibitor of Bruton's tyrosine kinase. Its primary mechanism involves the inhibition of BTK autophosphorylation at the Tyr223 residue, a critical step in the activation of the B-cell receptor (BCR) signaling pathway. Notably, this compound demonstrates selectivity by not affecting the upstream kinases Lyn and Syk in this pathway. The inhibition of BTK activity by this compound leads to a downstream cascade of effects, including the decreased phosphorylation of key signaling molecules such as ERK1/2 and p38, ultimately resulting in anti-proliferative activity in B-cell lymphoma cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, also referred to as compound 9h in the primary literature.

| Parameter | Value | Cell Line | Reference |

| IC50 | 2.75 µM | RAMOS | |

| Free Binding Energy | -10.8 kcal/mol | N/A | [1] |

Table 1: In Vitro Activity and Binding Affinity of this compound.

Signaling Pathway Analysis

The following diagram illustrates the canonical B-cell receptor (BCR) signaling pathway and the point of intervention by this compound.

Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of RAMOS cells.

Protocol:

-

Cell Culture: RAMOS (human Burkitt's lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. 100 µL of the diluted compound solutions are added to the respective wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of BTK, ERK1/2, and p38 in RAMOS cells.

Protocol:

-

Cell Treatment and Lysis: RAMOS cells are treated with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 24 hours. After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223), total BTK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), total p38, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Caption: Experimental Workflow for Western Blot Analysis.

References

Btk-IN-34: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of Btk-IN-34, a selective inhibitor of Bruton's tyrosine kinase (BTK). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows.

Core Mechanism and Cellular Impact

This compound, identified as compound 9h in its primary study, demonstrates selective inhibition of BTK, a critical non-receptor tyrosine kinase in B-cell receptor (BCR) signaling.[1][2] Its mechanism of action centers on the suppression of BTK phosphorylation, which in turn modulates downstream pathways crucial for B-cell proliferation and survival.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cellular characterization of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (μM) | Reference |

| RAMOS (BTK-high human B-cell lymphoma) | Cytotoxicity Assay | 2.75 | [3] |

Table 2: Effects of this compound on Downstream Signaling Molecules

| Target Protein | Phosphorylation Site | Cell Line | Concentration Range Tested (μM) | Observed Effect | Quantitative Inhibition Data (e.g., IC50) | Reference |

| BTK | Tyr223 | RAMOS | 1, 10, 50 | Dose-dependent decrease in phosphorylation | Not provided in the primary study | [3] |

| ERK1/2 | Thr202/Tyr204 | RAMOS | 1, 10, 50 | Dose-dependent decrease in phosphorylation | Not provided in the primary study | [3] |

| p38 | Thr180/Tyr182 | RAMOS | 1, 10, 50 | Dose-dependent decrease in phosphorylation | Not provided in the primary study | [3] |

Note: The primary study demonstrated a dose-dependent inhibition of phosphorylation for BTK, ERK1/2, and p38 through Western blot analysis; however, specific IC50 values for the inhibition of these signaling proteins were not reported.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade affected by this compound and the experimental workflow used to determine its effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and standard laboratory procedures.

Cell Culture and Treatment

-

Cell Line: RAMOS (human Burkitt's lymphoma) cells, which have high endogenous BTK expression.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental assays, RAMOS cells are seeded at an appropriate density and treated with this compound at final concentrations of 1, 10, and 50 µM or a vehicle control (e.g., DMSO) for 24 hours.

Cytotoxicity Assay

-

Seeding: RAMOS cells are seeded in 96-well plates.

-

Treatment: Cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: The absorbance or luminescence is measured, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis

-

Cell Lysis: Following treatment with this compound, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-BTK (Tyr223)

-

Total BTK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-p38 (Thr180/Tyr182)

-

Total p38

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.

References

- 1. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Phosphorylation of Btk by Akt/Protein Kinase B Provides Docking for 14-3-3ζ, Regulates Shuttling, and Attenuates both Tonic and Induced Signaling in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Btk-IN-34: A Technical Guide to Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk-IN-34 is a recently identified inhibitor of Bruton's tyrosine kinase (Btk), a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for various B-cell malignancies and autoimmune disorders. This document provides a technical overview of the selectivity profile of this compound against other kinases. Due to limitations in accessing the specific primary research publication, this guide focuses on the established role of Btk, the signaling pathways it governs, and the general methodologies used to determine kinase inhibitor selectivity. While direct quantitative data for this compound's activity against a wider kinase panel is not available in the provided search results, this guide serves as a foundational resource for understanding the significance of its selectivity.

Introduction to Bruton's Tyrosine Kinase (Btk)

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial enzyme in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and survival.[1] Btk is also involved in other signaling pathways, including those initiated by chemokine receptors, Fc receptors, and Toll-like receptors (TLRs). Its central role in these processes makes it a highly attractive target for therapeutic intervention in diseases characterized by aberrant B-cell activity.

The Btk Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated that leads to the activation of Btk. This process involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex by Src family kinases such as Lyn and Syk. Phosphorylated ITAMs serve as docking sites for Syk, which in turn phosphorylates adaptor proteins that recruit Btk to the plasma membrane. At the membrane, Btk is phosphorylated by Syk and Src family kinases, leading to its full activation.

Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key downstream effector.[1] PLCγ2 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling events, including calcium mobilization and activation of protein kinase C (PKC), which ultimately lead to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation.

This compound Selectivity Profile

This compound has been identified as a selective inhibitor of Btk. In a study by Velavalapalli and colleagues, this compound demonstrated an IC50 of 2.75 μM in BTK-high RAMOS cells and was shown to selectively inhibit the phosphorylation of Btk at Tyr223 without affecting the upstream kinases Lyn and Syk.

A comprehensive understanding of a kinase inhibitor's selectivity is paramount for its development as a therapeutic agent. Off-target inhibition can lead to unforeseen side effects or even desirable polypharmacology. The selectivity of an inhibitor is typically determined by screening it against a large panel of kinases, often encompassing a significant portion of the human kinome. The results are usually presented as a table of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Note: The specific quantitative data for the selectivity of this compound against a broad panel of kinases from the primary publication (Velavalapalli et al., ACS Omega 2024, 9, 7, 8067–8081) was not available in the conducted searches. The following table is a template illustrating how such data is typically presented.

Table 1: Illustrative Selectivity Profile of a Kinase Inhibitor

| Kinase Target | IC50 (nM) |

| Btk | X |

| Tec | >1000 |

| Itk | >1000 |

| Src | >1000 |

| Lyn | >1000 |

| Syk | >1000 |

| EGFR | >1000 |

| HER2 | >1000 |

| ... | ... |

Experimental Protocols for Kinase Inhibition Assays

The determination of a kinase inhibitor's potency and selectivity relies on robust in vitro kinase assays. Several methodologies are commonly employed, with the choice of assay depending on the specific requirements of the study.

General In Vitro Kinase Assay Workflow

A typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor involves the following steps:

-

Preparation of Reagents: This includes the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.

-

Reaction Incubation: The kinase, substrate, and inhibitor are incubated together in a suitable buffer system that supports enzymatic activity.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various detection methods.

-

Data Analysis: The measured kinase activity at different inhibitor concentrations is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

References

An In-depth Technical Guide on the Role of Btk-IN-34 in B-cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-34. It details its mechanism of action within the B-cell receptor (BCR) signaling pathway, presents key quantitative data, and outlines the experimental protocols used for its characterization.

Introduction to B-cell Receptor Signaling and the Role of BTK

The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production.[1][2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making its components attractive targets for therapeutic intervention.

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial downstream mediator of BCR signaling.[3][4] Upon BCR engagement with an antigen, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2). This leads to the activation of several signaling cascades, including the NF-κB and MAPK pathways, which are vital for B-cell survival and proliferation.[5]

This compound has been identified as a selective inhibitor of BTK, showing promise in its ability to modulate the BCR signaling pathway.[6][7]

Mechanism of Action of this compound

This compound, also referred to as compound 9h in its discovery publication, is a novel 5-substituted oxindole derivative that acts as a selective inhibitor of BTK.[6][7] Its primary mechanism of action is the inhibition of BTK phosphorylation at tyrosine 223 (Tyr223), a key autophosphorylation site required for full BTK activation.[1][6]

Notably, this compound demonstrates selectivity by not affecting the upstream proteins in the BCR signaling pathway, such as Lyn and Syk.[6] By specifically targeting BTK, this compound effectively curtails the downstream signaling cascade, leading to a reduction in the phosphorylation of key effector molecules like ERK1/2 and p38 MAPK.[1][6] This targeted inhibition ultimately results in antiproliferative activity in B-cell lymphoma cells that are highly dependent on BCR signaling.[6]

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: Antiproliferative Activity of this compound (Compound 9h) against various cell lines. [6]

| Cell Line | Description | IC50 (µM) |

| RAMOS | Human Burkitt's lymphoma (BTK-high) | 2.75 |

| K562 | Human chronic myelogenous leukemia (BTK-low) | >50 |

| A549 | Human lung carcinoma | >50 |

| HCT116 (p53+/+) | Human colorectal carcinoma | >50 |

| HCT116 (p53-/-) | Human colorectal carcinoma | >50 |

| U2OS | Human osteosarcoma | >50 |

| JURKAT | Human T-cell leukemia | >50 |

| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | >50 |

| BJ | Human normal foreskin fibroblast | >50 |

| MRC-5 | Human normal lung fibroblast | >50 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture

-

Cell Line: RAMOS (human Burkitt's lymphoma) cells were used for the experiments.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]

Western Blot Analysis

This protocol was used to determine the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.

-

Cell Treatment: RAMOS cells were seeded and allowed to attach. The cells were then treated with this compound at the desired concentrations (e.g., 1-50 µM) for a specified duration (e.g., 24 hours).[1][6]

-

Cell Lysis: After treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:

-

Phospho-BTK (Tyr223)

-

Total BTK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-p38 (Thr180/Tyr182)

-

Total p38

-

β-actin (as a loading control)

-

-

Washing: The membrane was washed three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody specific to the primary antibody host species for 1 hour at room temperature.

-

Detection: After further washing with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software, and the levels of phosphorylated proteins were normalized to their respective total protein levels.[6]

Antiproliferative Assay (MTT Assay)

This assay was used to assess the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (typically in a serial dilution) for 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software.[6]

Visualizations

The following diagrams illustrate the B-cell receptor signaling pathway and the experimental workflow for Western blot analysis.

Caption: B-cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of BTK signaling.

Conclusion

This compound is a selective inhibitor of BTK that demonstrates potent antiproliferative activity in BTK-dependent B-cell lymphoma cells. Its mechanism of action, involving the specific inhibition of BTK phosphorylation without affecting upstream kinases, highlights its potential as a targeted therapeutic agent. The provided experimental protocols offer a detailed guide for the further investigation and characterization of this compound and other similar BTK inhibitors. Based on the reviewed literature, no in-vivo studies for this compound have been reported to date. Further research, including in-vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of BTK Inhibition by Btk-IN-34 on NF-κB and MAPK Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "Btk-IN-34" is not available in the public domain. This guide synthesizes the established role of Bruton's tyrosine kinase (BTK) in the NF-κB and MAPK signaling pathways and outlines the expected effects of a potent and selective BTK inhibitor, herein referred to as this compound. The quantitative data presented are hypothetical examples based on typical findings for BTK inhibitors.

Executive Summary

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec family, primarily expressed in hematopoietic cells, with the exception of T-lymphocytes and plasma cells.[1][2] It is an essential component of multiple signaling pathways, most notably the B-cell receptor (BCR) pathway, which governs B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1][3] this compound, a hypothetical selective BTK inhibitor, is expected to exert its therapeutic effects by modulating downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] This document provides a detailed overview of the mechanism of action of BTK inhibition by this compound on these two key pathways, supported by illustrative data and detailed experimental protocols for validation.

The Role of BTK in NF-κB and MAPK Signaling

BTK acts as a crucial signaling node downstream of the BCR.[4][5] Upon BCR engagement, BTK is recruited to the cell membrane and activated through phosphorylation.[2] Activated BTK, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[2] This initiates a cascade of downstream events leading to the activation of both the NF-κB and MAPK pathways.[2][5]

The NF-κB Pathway

The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, cell proliferation, and survival.[6] In the canonical NF-κB pathway, activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κBα (IκBα).[6][7] This releases the NF-κB dimers (most commonly p50/RelA) to translocate to the nucleus and initiate the transcription of target genes.[6] BTK is required for the activation of the IKK complex following BCR stimulation.[8] Therefore, inhibition of BTK by this compound is expected to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes.[6][8] Some studies also suggest a more direct, IKK-independent mechanism where BTK can directly phosphorylate IκBα, contributing to NF-κB activation.[9]

The MAPK Pathway

The MAPK pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10] In B-cells, the Ras-Raf-MEK-ERK pathway is one of the major MAPK cascades activated downstream of the BCR.[4][5] Activation of PLCγ2 by BTK leads to the production of diacylglycerol (DAG), which can activate RasGRP, a guanine nucleotide exchange factor for Ras. This, in turn, activates the Raf-MEK-ERK signaling module.[11] Inhibition of BTK by this compound would be expected to attenuate the activation of this pathway, leading to reduced phosphorylation of MEK and ERK.[12]

Expected Quantitative Effects of this compound

The following tables summarize hypothetical quantitative data representing the expected effects of this compound on key readouts of NF-κB and MAPK pathway activation.

Table 1: Effect of this compound on NF-κB Pathway Activation

| Assay | Cell Line | Treatment | IC50 (nM) | Outcome |

| IκBα Phosphorylation | Lymphoma Cell Line | This compound | 15 | Inhibition of IκBα phosphorylation |

| NF-κB Reporter Assay | B-cell Line | This compound | 25 | Reduction in luciferase activity |

| Nuclear Translocation of p65 | Primary B-cells | This compound | 30 | Decreased nuclear p65 levels |

| Target Gene Expression (e.g., CCL3, CCL4) | Malignant B-cells | This compound | 20 | Downregulation of mRNA levels |

Table 2: Effect of this compound on MAPK Pathway Activation

| Assay | Cell Line | Treatment | IC50 (nM) | Outcome |

| ERK1/2 Phosphorylation | Lymphoma Cell Line | This compound | 50 | Inhibition of ERK1/2 phosphorylation |

| MEK1/2 Phosphorylation | B-cell Line | This compound | 45 | Inhibition of MEK1/2 phosphorylation |

| c-Fos Expression | Malignant B-cells | This compound | 60 | Downregulation of mRNA levels |

Experimental Protocols

NF-κB Activation Assays

-

Cell Culture and Treatment: Plate B-cells at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound for 1-2 hours. Stimulate with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Transfection: Co-transfect B-cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using an appropriate transfection reagent.

-

Treatment and Stimulation: After 24 hours, treat the cells with this compound for 1-2 hours, followed by stimulation with an agonist for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

MAPK Activation Assays

-

Cell Culture and Treatment: Plate cells and treat with this compound as described in section 4.1.1. Stimulate with an agonist for 5-15 minutes.

-

Cell Lysis and Protein Quantification: Follow the procedures outlined in section 4.1.1.

-

SDS-PAGE and Western Blotting: Follow the procedures outlined in section 4.1.1.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control.

-

Detection: Visualize and quantify the bands as described in section 4.1.1.

-

Cell Treatment and Fixation: Treat cells with this compound and stimulate as described above. Fix the cells with a fixation buffer.[13][14]

-

Permeabilization: Permeabilize the cells with an ice-cold permeabilization buffer.[15]

-

Staining: Stain the cells with fluorescently labeled antibodies against phospho-ERK1/2 and total ERK1/2.[13][14]

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity of the phospho-ERK1/2 signal.[13][14]

Visualizing the Impact of this compound on Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention of this compound in the NF-κB and MAPK signaling pathways.

Caption: this compound inhibits BTK, preventing NF-κB activation.

Caption: this compound blocks BTK, inhibiting the MAPK/ERK pathway.

Caption: Workflow for analyzing this compound's effects.

Conclusion

Inhibition of BTK by a selective inhibitor such as the hypothetical this compound is a validated therapeutic strategy for various B-cell malignancies. The profound anti-proliferative and pro-apoptotic effects of BTK inhibitors are largely attributable to their ability to suppress the downstream NF-κB and MAPK signaling pathways. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for the preclinical evaluation of novel BTK inhibitors and for furthering our understanding of the intricate signaling networks they modulate.

References

- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Inhibition of the Bruton Tyrosine Kinase Pathway in B-Cell Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bruton's Tyrosine Kinase Is Required for Activation of Iκb Kinase and Nuclear Factor κb in Response to B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 14. welcome.cytekbio.com [welcome.cytekbio.com]

- 15. welcome.cytekbio.com [welcome.cytekbio.com]

Target Validation of Bruton's Tyrosine Kinase in Hematological Malignancies: A Technical Guide

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a multitude of B-cell malignancies.[1][2][3][4] As a non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of both normal and malignant B-cells.[5][6][7][8] Dysregulation of the BCR pathway, often characterized by constitutive activation of BTK, is a hallmark of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][9] Consequently, inhibiting BTK has become a cornerstone of treatment for these diseases, with several potent and selective inhibitors receiving regulatory approval.[2][4][10][11][12]

This technical guide provides an in-depth overview of the target validation of BTK in hematological malignancies. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data for key BTK inhibitors, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and workflows.

Quantitative Data for BTK Inhibitors

The development of BTK inhibitors has led to a paradigm shift in the management of B-cell cancers.[4] The following table summarizes the in vitro potency of several key BTK inhibitors against the BTK enzyme and their anti-proliferative effects on various hematological cancer cell lines.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| Ibrutinib | BTK | 0.5 | TMD8 (DLBCL) | Proliferation | [6] |

| BTK | - | HBL-1 (DLBCL) | Proliferation | [6] | |

| BTK | - | U2932 (DLBCL) | Proliferation | [6] | |

| Acalabrutinib | BTK | 3 | TMD8 (DLBCL) | Proliferation | [12] |

| BTK | - | HBL-1 (DLBCL) | Proliferation | [12] | |

| Zanubrutinib | BTK | <1 | TMD8 (DLBCL) | Proliferation | [12] |

| BTK | - | HBL-1 (DLBCL) | Proliferation | [12] | |

| CGI-1746 | BTK | 1.9 | - | Enzymatic | [13] |

| GDC-0853 | BTK | 0.91 | - | Enzymatic | [13] |

| RN-486 | BTK | 4 | - | Enzymatic | [13] |

| Branebrutinib | BTK | 0.1 | - | Enzymatic | [13] |

Note: Specific IC50 values for proliferation assays were not always available in the provided search results. DLBCL: Diffuse Large B-Cell Lymphoma.

Experimental Protocols for BTK Target Validation

Validating BTK as a therapeutic target and evaluating the efficacy of its inhibitors involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

1. Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

-

Principle: This assay measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radioisotope-based assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

-

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

2. Cellular Proliferation Assay

-

Objective: To assess the effect of a BTK inhibitor on the growth and viability of hematological cancer cell lines.

-

Principle: This assay measures the number of viable cells after treatment with the inhibitor.

-

Methodology:

-

Hematological cancer cell lines (e.g., TMD8, HBL-1 for DLBCL; Ramos for Burkitt's lymphoma) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of the BTK inhibitor for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using one of the following methods:

-

MTT/XTT assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[6]

-

Trypan blue exclusion assay: Viable cells with intact membranes exclude the dye, while non-viable cells take it up.

-

-

The concentration of the inhibitor that reduces cell viability by 50% (EC50 or GI50) is determined.

-

3. Apoptosis Assay

-

Objective: To determine if the anti-proliferative effect of a BTK inhibitor is due to the induction of programmed cell death (apoptosis).

-

Principle: This assay detects biochemical and morphological changes characteristic of apoptotic cells.

-

Methodology:

-

Cells are treated with the BTK inhibitor at relevant concentrations.

-

Apoptosis is measured using techniques such as:

-

Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes. Stained cells are analyzed by flow cytometry.

-

Caspase activity assay: Measures the activity of caspases (e.g., caspase-3, -7, -9), which are key executioner enzymes in the apoptotic cascade. This can be done using colorimetric, fluorometric, or luminometric substrates.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

-

4. Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To confirm that the BTK inhibitor is hitting its target in a cellular context and modulating downstream signaling pathways.

-

Principle: This technique uses specific antibodies to detect the phosphorylation status of BTK and its downstream effectors.

-

Methodology:

-

Cancer cells are treated with the BTK inhibitor for a short period (e.g., 1-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for:

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the phosphorylation of BTK and its downstream targets indicates effective target engagement.

-

Visualizations

BTK Signaling Pathway in B-Cell Malignancies

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

Caption: BTK signaling pathway in B-cell malignancies.

Experimental Workflow for BTK Inhibitor Target Validation

This diagram outlines a typical workflow for the preclinical validation of a novel BTK inhibitor.

Caption: Experimental workflow for BTK inhibitor target validation.

Mechanism of Action of Covalent BTK Inhibitors

The majority of clinically approved BTK inhibitors are covalent inhibitors that form an irreversible bond with a specific cysteine residue in the ATP-binding pocket of BTK.

References

- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

Structural Basis for the Selectivity of Btk-IN-34: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the selectivity of Btk-IN-34, a novel inhibitor of Bruton's tyrosine kinase (BTK). This compound, also identified as compound 9h in its discovery publication, has demonstrated significant potential as a selective modulator of the B-cell receptor (BCR) signaling pathway.[1][2] This document outlines the quantitative measures of its inhibitory activity, detailed experimental methodologies for its characterization, and the molecular interactions that govern its selectivity.

Core Data Presentation

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. This compound has been characterized by its potent and selective inhibition of BTK. The following table summarizes the key quantitative data regarding its activity.

| Target/Cell Line | Assay Type | IC50 Value (μM) | Notes |

| RAMOS (BTK-high) | Cytotoxicity | 2.75 | Demonstrates selective cytotoxicity against cells with high BTK expression.[3] |

| pBTK (Tyr223) in RAMOS cells | Western Blot | - | Showed selective inhibition without affecting upstream proteins Lyn and Syk.[1][2][3] |

Further quantitative data on the kinase selectivity panel for this compound against other kinases is not yet publicly available in the primary literature.

Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its mechanism of action and selectivity. The methodologies for these experiments are detailed below.

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: RAMOS cells, a human Burkitt's lymphoma cell line with high BTK expression, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (compound 9h) for a specified duration (e.g., 24 hours).

-

MTT Incubation: Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals were solubilized with a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for BTK Signaling Pathway

To assess the specific inhibitory effect of this compound on the BTK signaling pathway, western blotting was performed.

-

Cell Lysis: RAMOS cells were treated with this compound at various concentrations (e.g., 1-50 μM) for 24 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for total BTK, phosphorylated BTK (pBTK, Tyr223), Lyn, Syk, and downstream effectors like pERK1/2 and p-p38. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Detection: After washing, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell proliferation, differentiation, and survival. This compound selectively inhibits the phosphorylation of BTK at Tyr223, thereby disrupting this critical signaling pathway.

Caption: B-Cell Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Assessing this compound Selectivity

The following diagram outlines the experimental workflow employed to determine the selectivity of this compound. The process begins with the synthesis of the compound, followed by in vitro cell-based assays to assess its cytotoxic effects on cancer cell lines with varying levels of BTK expression. Finally, western blot analysis is used to confirm the specific inhibition of the BTK signaling pathway.

Caption: Workflow for this compound Selectivity Assessment.

Structural Basis for Selectivity

The selective inhibition of BTK by this compound is attributed to its unique chemical scaffold and the specific molecular interactions it forms within the ATP-binding pocket of the BTK kinase domain. While a co-crystal structure is not yet available, molecular docking and dynamics simulations, as described by Velavalapalli et al., provide valuable insights into its binding mode.[1][2]

The oxindole core of this compound is proposed to occupy the hinge region of the kinase, forming crucial hydrogen bonds with the backbone of key residues. The substituted moieties on the oxindole ring are predicted to extend into hydrophobic pockets within the active site, contributing to both the potency and selectivity of the inhibitor. The specificity for BTK over other kinases, including the upstream kinases Lyn and Syk, likely arises from subtle differences in the amino acid composition and conformation of their respective ATP-binding sites. The simulations suggest a stable binding conformation of this compound within the BTK active site, which is energetically favorable and contributes to its sustained inhibitory activity.[1][2] The lack of inhibition of Lyn and Syk indicates that this compound does not effectively bind to their active sites, highlighting the fine-tuned nature of its chemical structure for selective BTK inhibition.

References

Methodological & Application

Application Notes and Protocols for Btk-IN-34 in Ramos Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3][4] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[1][2][3] In various B-cell malignancies, such as Burkitt's lymphoma, the BCR signaling pathway is often constitutively active, promoting uncontrolled cell growth and survival.[4] Consequently, BTK has emerged as a significant therapeutic target for these cancers.[5][6]

Btk-IN-34 is a novel, potent, and selective inhibitor of BTK. These application notes provide a detailed protocol for the culture of Ramos cells, a human Burkitt's lymphoma cell line, and for the evaluation of this compound's effects on this cell line. Ramos cells are a widely utilized model for studying B-cell lymphoma and the efficacy of targeted inhibitors.[7]

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling pathway. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote cell survival and proliferation.[4][6] BTK inhibitors, such as this compound, block this signaling cascade, thereby inducing apoptosis and inhibiting the growth of malignant B-cells.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Ramos Cell Culture

Ramos cells, a human Burkitt's lymphoma cell line, are grown in suspension.[7]

Materials:

-

Ramos cell line (e.g., ATCC CRL-1596)

-

RPMI-1640 medium (e.g., ATCC 30-2001)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Glutamine[8]

-

Sodium Bicarbonate (NaHCO3)[9]

-

Penicillin-Streptomycin (optional)

-

Trypan Blue solution

-

Sterile cell culture flasks (e.g., T-25 or T-75)

Complete Growth Medium:

-

RPMI-1640 supplemented with 10% heat-inactivated FBS, 2.1 mM stable Glutamine, and 2.0 g/L NaHCO3.[7][9]

Procedure:

-

Thawing Cryopreserved Cells:

-

Quickly thaw the vial in a 37°C water bath until a small ice crystal remains.[9]

-

Decontaminate the vial with 70% ethanol.

-

Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 140-400 x g for 8-12 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 flask.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

-

Subculturing:

-

Ramos cells grow in suspension and should be maintained at a density between 3 x 10^5 and 9 x 10^5 cells/mL.[7][8][10] The maximum cell density is approximately 2 x 10^6 cells/mL.[9]

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

To subculture, dilute the cell suspension with fresh, pre-warmed complete growth medium to a density of 2-3 x 10^5 cells/mL.

-

Change the medium 2-3 times per week.

-

This compound Treatment and Cell Viability Assay

This protocol outlines the procedure for treating Ramos cells with this compound and assessing its effect on cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

-

Ramos cells in logarithmic growth phase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed Ramos cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically below 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value for this compound.

Western Blot Analysis of BTK Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.

Materials:

-

Ramos cells

-

This compound

-

Anti-IgM antibody for BCR stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed Ramos cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Anti-proliferative Activity of this compound in Ramos Cells

| Compound | GI50 (nM) in Ramos Cells |

| This compound | [Insert experimental value] |

| Ibrutinib (Reference) | [Insert literature or experimental value] |

| QL47 (Reference)[1][2] | 370 |

Table 2: Inhibition of BTK and PLCγ2 Phosphorylation by this compound

| Treatment (1 µM) | % Inhibition of p-BTK (Tyr223) | % Inhibition of p-PLCγ2 (Tyr759) |

| This compound | [Insert experimental value] | [Insert experimental value] |

| Ibrutinib (Reference) | [Insert literature or experimental value] | [Insert literature or experimental value] |

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in Ramos cells.

Caption: General experimental workflow for the evaluation of this compound.

Expected Results

Treatment of Ramos cells with an effective BTK inhibitor like this compound is expected to yield the following results:

-

Inhibition of Cell Proliferation: this compound should inhibit the growth of Ramos cells in a dose-dependent manner, allowing for the determination of a GI50 or IC50 value. For comparison, the BTK inhibitor QL47 has a reported GI50 of 370 nM in Ramos cells.[1][2]

-

Inhibition of BTK Signaling: Western blot analysis should demonstrate a dose-dependent decrease in the phosphorylation of BTK at Tyr223 and its downstream effector PLCγ2 at Tyr759 upon BCR stimulation.[1][2] This provides direct evidence of target engagement and inhibition of the signaling pathway.

-

Induction of Apoptosis: More advanced studies could show that this compound induces apoptosis in Ramos cells, which can be quantified by methods such as flow cytometry using Annexin V and propidium iodide staining. Some BTK inhibitors have been shown to induce G1 cell cycle arrest.[1][2]

-

BTK Degradation: Certain covalent BTK inhibitors have been observed to induce the degradation of the BTK protein, a phenomenon that can be investigated by Western blot analysis over a longer time course of treatment.[1][2] This degradation is often proteasome-mediated.[1][2]

These protocols and expected outcomes provide a comprehensive framework for the initial characterization of this compound's activity in a relevant B-cell lymphoma model.

References

- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ramos Cell Line - B-Cell Lymphoma Research [cytion.com]

- 8. Authenticated Ramos Cell Line Sigma Aldrich [sigmaaldrich.com]

- 9. ebiohippo.com [ebiohippo.com]

- 10. RAMOS. Culture Collections [culturecollections.org.uk]

Application Notes and Protocols: Btk-IN-34 Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival. Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies. Btk-IN-34 is a selective inhibitor of BTK, demonstrating antiproliferative activity by targeting the phosphorylated form of BTK (pBTK at Tyr223) without significantly affecting upstream kinases such as Lyn and Syk in the BCR signaling pathway.[1] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in a relevant B-cell lymphoma cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the B-cell receptor, a series of phosphorylation events are initiated, leading to the activation of downstream pathways that promote cell proliferation and survival. BTK is a critical node in this pathway.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Protocol: this compound Cytotoxicity Assessment using CellTiter-Glo®

This protocol outlines the steps to determine the cytotoxic effects of this compound on Raji cells, a human Burkitt's lymphoma cell line that expresses BTK. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][3]

Materials

-

This compound (CAS: 3016419-52-3)[4]

-

Raji cell line (ATCC® CCL-86™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates (suitable for luminescence readings)

-

Luminometer

Experimental Workflow

References

Application Notes and Protocols for Btk-IN-34 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Btk-IN-34, a selective Bruton's tyrosine kinase (BTK) inhibitor, in a mouse xenograft model of B-cell lymphoma. The provided information is intended to guide researchers in designing and executing preclinical efficacy studies.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This compound is a selective inhibitor of BTK that has demonstrated anti-proliferative activity in B-cell lymphoma cell lines by specifically targeting the phosphorylation of BTK at Tyr223. These notes detail the use of this compound in a Raji cell line-derived xenograft model, a common model for Burkitt's lymphoma.

Mechanism of Action

This compound selectively inhibits the kinase activity of BTK. By blocking BTK, it disrupts the downstream signaling cascade that includes key mediators such as phospholipase Cγ2 (PLCγ2), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (p38). This inhibition ultimately leads to decreased B-cell proliferation and survival. In vitro studies have shown that this compound effectively reduces the levels of phosphorylated BTK (pBTK), pERK1/2, and p-p38 in RAMOS B-cell lymphoma cells.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Assay | Endpoint | Result |

| RAMOS | Cytotoxicity | IC50 | 2.75 µM |

| RAMOS | Western Blot | pBTK (Tyr223) | Decreased levels |

| RAMOS | Western Blot | pERK 1/2 (Thr202/Tyr204) | Decreased levels |

| RAMOS | Western Blot | p-p38 (Thr180/Tyr182) | Decreased levels |

Proposed In Vivo Efficacy Study Parameters for this compound

| Parameter | Description |

| Animal Model | NOD/SCID or NSG mice, 6-8 weeks old, female |

| Tumor Model | Raji (Burkitt's Lymphoma) cell line-derived xenograft (CDX) |

| Cell Inoculum | 1 x 107 Raji cells in 100 µL of a 1:1 mixture of PBS and Matrigel, subcutaneous injection |

| Treatment Group | This compound, administered by oral gavage |

| Vehicle Control | 10% (w/v) Hydroxypropyl-β-cyclodextrin in acidified water (pH < 3), adjusted to pH 6.0-8.0 |

| Dosage | To be determined (e.g., 10, 25, 50 mg/kg, once daily) |

| Primary Endpoint | Tumor growth inhibition |

| Secondary Endpoints | Body weight, overall survival, target engagement (pBTK levels in tumor tissue) |

Experimental Protocols

Raji Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous Raji xenograft model.

Materials:

-

Raji cells (human Burkitt's lymphoma cell line)

-

NOD/SCID or NSG mice (female, 6-8 weeks old)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel, basement membrane matrix

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Culture Raji cells in appropriate media until they reach the logarithmic growth phase.

-

Harvest the cells and determine cell viability and count using a hemocytometer or automated cell counter.

-

Resuspend the Raji cells in cold, sterile PBS at a concentration of 2 x 108 cells/mL.

-

On ice, mix the cell suspension with an equal volume of Matrigel to achieve a final concentration of 1 x 108 cells/mL.

-

Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the right flank of each mouse.

-

Monitor the mice for tumor growth. Palpate the injection site regularly.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: Tumor Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice throughout the study as an indicator of toxicity.

This compound Formulation and Administration Protocol

This proposed protocol is based on common practices for administering BTK inhibitors to mice.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin

-

Sterile water

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Oral gavage needles

Procedure:

-

Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.

-

Acidify the vehicle solution with HCl to a pH of less than 3.

-

Add the calculated amount of this compound powder to the acidified vehicle to achieve the desired final concentration for dosing.

-

Thoroughly mix the solution until the compound is fully dissolved.

-

Adjust the pH of the final solution to between 6.0 and 8.0 using NaOH.[3]

-

Filter the solution through a 0.22 µm syringe filter.

-

Administer the formulated this compound to the mice via oral gavage at the predetermined dosage and schedule. The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).

Assessment of Target Engagement Protocol

This protocol outlines a method to assess the in vivo inhibition of BTK by this compound.

Materials:

-

Tumor tissue harvested from xenografted mice

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-pBTK (Tyr223), anti-total BTK, anti-pPLCγ2, anti-total PLCγ2, anti-pERK1/2, anti-total ERK1/2, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

At the end of the study, or at specified time points, euthanize the mice and excise the tumors.

-

Snap-freeze the tumor tissue in liquid nitrogen or immediately process for protein extraction.

-

Homogenize the tumor tissue in lysis buffer and clear the lysate by centrifugation.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the prepared lysates.

-

Probe the membranes with primary antibodies against pBTK, total BTK, and other downstream signaling molecules. Use β-actin as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of target engagement.

Visualizations

Caption: this compound inhibits the BTK signaling pathway.

Caption: Experimental workflow for this compound in a xenograft model.

References

- 1. researchgate.net [researchgate.net]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Efficacy of Btk-IN-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[2][4] Btk-IN-34 is a potent inhibitor of BTK, targeting the kinase to modulate downstream signaling pathways and induce therapeutic effects. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, enabling researchers to assess its impact on cell viability, proliferation, and BTK signaling.

Mechanism of Action

This compound, as a BTK inhibitor, functions by blocking the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cells.[5][6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1][7] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers signaling pathways like NF-κB and MAPK, promoting cell proliferation and survival.[5][8][9] this compound inhibits this process, leading to the suppression of these pro-survival signals and ultimately, the inhibition of malignant B-cell growth.[6]

Data Presentation

Table 1: In Vitro Efficacy of a Representative BTK Inhibitor in B-Cell Malignancy Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| Jeko-1 | Mantle Cell Lymphoma | MTS Assay | 8.5 | [10] |

| JVM-2 | Mantle Cell Lymphoma | MTS Assay | 12.3 | [10] |

| TMD8 | Diffuse Large B-cell Lymphoma | Cell Viability | ~20 | [11] |

| REC-1 | Mantle Cell Lymphoma | Cell Viability | ~10 | [12] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Cell Viability | ~15 | [12] |

Note: Data for the representative BTK inhibitor, Ibrutinib, is shown as a reference. Researchers should generate and substitute their own data for this compound.

Table 2: Effect of a Representative BTK Inhibitor on BTK Signaling Pathway Markers

| Cell Line | Treatment | p-BTK (Tyr223) (% of Control) | p-PLCγ2 (Tyr1217) (% of Control) | Reference |

| Jeko-1 | 10 nM Inhibitor | 25% | 30% | [10] |

| JVM-2 | 10 nM Inhibitor | 35% | 40% | [10] |

Note: Data for a representative BTK inhibitor is shown as a reference. Researchers should generate and substitute their own data for this compound.

Mandatory Visualizations

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for Western Blot analysis of BTK pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 7. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis with Btk-IN-34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling element in the B-cell antigen receptor (BCR) pathway.[1][2] The BTK gene, located on the X-chromosome, is expressed in all hematopoietic cells except T-lymphocytes and terminally differentiated plasma cells.[1][3] Its role is particularly crucial for B-lymphocyte development, activation, proliferation, and survival.[3][4] Dysregulation of the BCR signaling pathway can lead to uncontrolled B-cell reproduction and the development of B-cell malignancies.[5] Consequently, BTK has emerged as a key therapeutic target for diseases like chronic lymphocytic leukemia and mantle cell lymphoma.[5][6]

Btk-IN-34 is a selective, cell-permeable inhibitor of Bruton's Tyrosine Kinase.[7] It demonstrates anti-proliferative activity by specifically targeting the phosphorylated form of BTK (pBTK) at the tyrosine 223 (Tyr223) residue, a key step in the kinase's full activation.[7][8] This targeted inhibition allows for the precise study of the BTK signaling cascade and the evaluation of potential therapeutic interventions.